N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide is a complex organic compound featuring a pyridine ring, a piperidine ring, and a tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and tolyloxy groups. Common synthetic routes include:
Piperidine Formation: Piperidine can be synthesized through the hydrogenation of pyridine.
Pyridine Introduction: The pyridine ring is introduced via nucleophilic substitution reactions.
Tolyloxy Group Addition: The tolyloxy group is added through a reaction with m-tolyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Ammonia (NH₃) in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or pyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: Similar structure with a different position of the pyridine nitrogen.
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: Similar structure with a different position of the pyridine nitrogen.
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure with a different position of the tolyloxy group.
Uniqueness: The uniqueness of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-4-2-6-19(12-16)25-15-20(24)22-13-17-7-10-23(11-8-17)18-5-3-9-21-14-18/h2-6,9,12,14,17H,7-8,10-11,13,15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSDAYVZPZTMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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